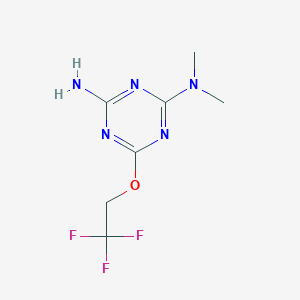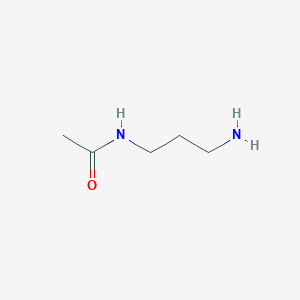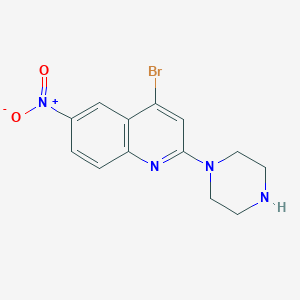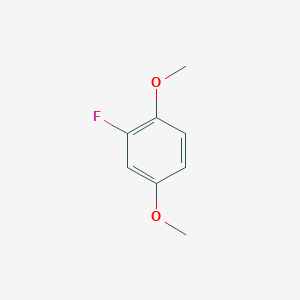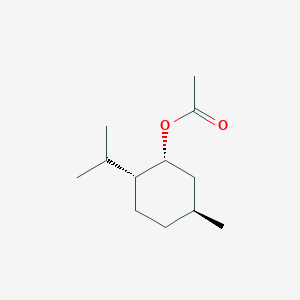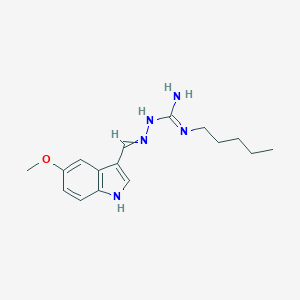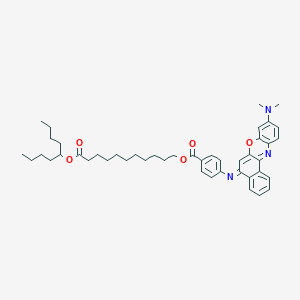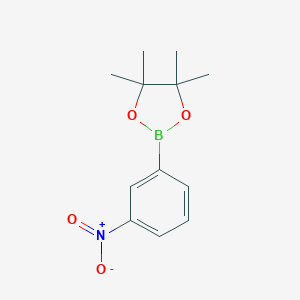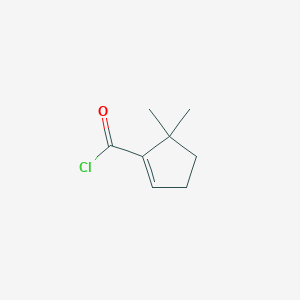
21-Dehydroxy Desoxymetasone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21-Dehydroxy Desoxymetasone is a synthetic glucocorticoid, a derivative of dexamethasone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is structurally similar to dexamethasone but lacks two hydroxyl groups, which may alter its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dideoxydexamethasone typically involves the modification of dexamethasone. The process includes selective deoxygenation reactions to remove the hydroxyl groups. Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Industrial Production Methods
Industrial production of dideoxydexamethasone follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) are often employed for this purpose.
化学反应分析
Types of Reactions
21-Dehydroxy Desoxymetasone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
21-Dehydroxy Desoxymetasone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and gene expression.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties, similar to dexamethasone.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
作用机制
The mechanism of action of dideoxydexamethasone involves binding to glucocorticoid receptors, leading to changes in gene expression. This binding results in the suppression of inflammatory mediators and immune responses. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation.
相似化合物的比较
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive effects.
Prednisolone: Another glucocorticoid with similar properties but different pharmacokinetics.
Hydrocortisone: A naturally occurring glucocorticoid with broader applications.
Uniqueness
21-Dehydroxy Desoxymetasone is unique due to its structural modifications, which may result in different pharmacological properties compared to its parent compound, dexamethasone. These differences can be leveraged to develop new therapeutic agents with potentially improved efficacy and reduced side effects.
属性
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h7-8,10,12,16-19,26H,5-6,9,11H2,1-4H3/t12-,16+,17+,18+,19-,20+,21+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUABADHSGXOHOJ-GAYBOGBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C)C)O)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
